molecular formula C13H21N3O2S B6588697 tert-butyl 3-(2-amino-1,3-thiazol-4-yl)piperidine-1-carboxylate CAS No. 887481-36-9

tert-butyl 3-(2-amino-1,3-thiazol-4-yl)piperidine-1-carboxylate

Cat. No.: B6588697
CAS No.: 887481-36-9
M. Wt: 283.4
InChI Key:
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Description

tert-Butyl 3-(2-amino-1,3-thiazol-4-yl)piperidine-1-carboxylate: is a heterocyclic compound that contains a thiazole ring and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-amino-1,3-thiazol-4-yl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Piperidine Ring Formation: The piperidine ring can be constructed through a cyclization reaction involving a suitable diamine and a carbonyl compound.

    Coupling of Thiazole and Piperidine Rings: The thiazole and piperidine rings are then coupled together using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    tert-Butyl Protection: The final step involves the protection of the carboxyl group with a tert-butyl group using tert-butyl chloroformate in the presence of a base.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the piperidine ring, potentially leading to the formation of secondary amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Secondary amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry:

    Building Block: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development: Due to its potential biological activities, the compound is of interest in the development of new pharmaceuticals, particularly for its antimicrobial and anticancer properties.

Industry:

    Chemical Intermediates: The compound can be used as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-amino-1,3-thiazol-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with the active site of enzymes, potentially inhibiting their activity. The piperidine ring may enhance the binding affinity and specificity of the compound for its target.

Comparison with Similar Compounds

    2-Aminothiazole: A simpler analog that lacks the piperidine ring and tert-butyl protection.

    Thiazole Derivatives: Compounds with various substituents on the thiazole ring, which may have different biological activities.

    Piperidine Derivatives: Compounds with different substituents on the piperidine ring, which may affect their pharmacological properties.

Uniqueness:

    Structural Complexity: The combination of the thiazole and piperidine rings, along with the tert-butyl protection, makes this compound structurally unique.

    Biological Activity: The specific arrangement of functional groups in this compound may confer unique biological activities compared to simpler analogs.

Properties

CAS No.

887481-36-9

Molecular Formula

C13H21N3O2S

Molecular Weight

283.4

Purity

95

Origin of Product

United States

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